molecular formula C12H13N3O2S2 B2389628 N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 329079-69-8

N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B2389628
CAS No.: 329079-69-8
M. Wt: 295.38
InChI Key: KVZFTPZUUPPWMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and a sulfanyl-linked acetamide moiety. This compound belongs to a class of thiadiazole derivatives widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S2/c1-8-14-15-12(19-8)18-7-11(16)13-9-3-5-10(17-2)6-4-9/h3-6H,7H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZFTPZUUPPWMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution-Based Synthesis

The primary pathway involves sequential nucleophilic substitutions starting from 5-methyl-1,3,4-thiadiazol-2-amine. Key steps include:

  • Thiadiazole Activation : 5-Methyl-1,3,4-thiadiazol-2-amine (1.0 equiv) undergoes thiolation using phosphorus pentasulfide (P₂S₅) in anhydrous xylene at 110°C for 6 hours to yield 5-methyl-1,3,4-thiadiazole-2-thiol.
  • Acetamide Coupling : The thiol intermediate reacts with N-(4-methoxyphenyl)-2-chloroacetamide in the presence of triethylamine (Et₃N, 1.2 equiv) in 1,4-dioxane at 20–25°C for 4–6 hours.

Reaction Equation :
$$
\ce{5-Me-Thiadiazole-SH + Cl-CH2-C(O)-NH-C6H4-4-OMe ->[Et₃N][Dioxane] 5-Me-Thiadiazole-S-CH2-C(O)-NH-C6H4-4-OMe}
$$

Critical Parameters :

  • Solvent polarity (dioxane > THF > DMF) inversely correlates with byproduct formation.
  • Et₃N concentration above 1.2 equiv reduces reaction time but risks N-alkylation side reactions.

Industrial-Scale Optimization

Continuous Flow Reactor Design

Industrial production employs continuous flow systems to enhance yield and purity:

  • Reactor Configuration : Two-stage tubular reactor (Stage 1: thiolation at 110°C; Stage 2: coupling at 25°C)
  • Productivity Metrics :
Parameter Batch Process Continuous Flow
Space-Time Yield 0.8 kg/m³·h 4.2 kg/m³·h
Purity 92–94% 97–98%
Solvent Consumption 15 L/kg 6 L/kg

Data adapted from analogous thiadiazole syntheses.

Catalytic Enhancements

Immobilized base catalysts (e.g., polystyrene-supported Et₃N) reduce downstream purification requirements:

  • Reusability : 15 cycles with <5% activity loss
  • Yield Improvement : 89% → 93% (compared to homogeneous Et₃N)

Purification and Analytical Validation

Crystallization Protocols

  • Solvent System : Ethyl acetate/n-hexane (3:7 v/v)
  • Recovery Efficiency :

























    Recrystallization StagePurity (%)Yield (%)
    Crude Product82.4100
    First Crystallization95.178
    Second Crystallization99.365

Spectroscopic Characterization

Key Analytical Data :

Technique Parameters Reference Values
¹H NMR (DMSO-d₆, 400 MHz): δ 10.21 (s, 1H, NH), 7.56 (d, J=8.8 Hz, 2H, ArH), 6.90 (d, J=8.8 Hz, 2H, ArH), 4.32 (s, 2H, SCH₂), 3.75 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃) Matches theoretical simulation
FT-IR ν (cm⁻¹): 3275 (N–H), 1678 (C=O), 1593 (C=N), 1248 (C–O–C) Consistent with acetamide-thiadiazole conjugates
HPLC C18 column, 70:30 MeCN/H₂O, 1 mL/min, tₐ=6.72 min Purity ≥98.5%

Comparative Methodological Analysis

Alternative Synthetic Pathways

Pathway A : Microwave-assisted synthesis reduces reaction time by 60% but requires specialized equipment:

  • 150 W, 80°C, 30 minutes → 88% yield
    Pathway B : Ultrasonic irradiation enhances mixing efficiency:
  • 40 kHz, 25°C, 2 hours → 91% yield

Trade-offs :

Method Energy Input Scalability Byproduct Formation
Conventional Low High Moderate
Microwave High Limited Low
Ultrasonic Moderate Moderate Low

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Anticancer Applications

Research indicates that N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide exhibits significant anticancer properties.

Case Study: Anticancer Activity Assessment
A study evaluated the compound's efficacy against several cancer cell lines. The results demonstrated that it inhibited cell growth significantly in lines such as MDA-MB-231 and HCT-116. The percentage growth inhibition (PGI) was recorded at approximately 75% at a concentration of 10 µM , indicating strong potential for further development as an anticancer agent .

Table 1: Anticancer Activity of this compound

Cell LineConcentration (µM)PGI (%)
MDA-MB-2311075
HCT-1161070
OVCAR-81065

Antibacterial Applications

The compound also shows promising antibacterial activity against various strains of bacteria.

Case Study: Antibacterial Efficacy
In a comparative study, this compound was tested against multidrug-resistant strains of Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics like vancomycin, suggesting its potential as a novel antibacterial agent .

Table 2: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)Comparison with Vancomycin (µg/mL)
MRSA816
E. coli1632
Pseudomonas aeruginosa3264

Anti-inflammatory Applications

Recent studies have also highlighted the anti-inflammatory properties of this compound.

Case Study: In Silico Docking Studies
Molecular docking studies have suggested that this compound can act as a potential inhibitor of the enzyme lipoxygenase (5-LOX), which is involved in inflammatory processes. The docking scores indicated a strong binding affinity to the active site of the enzyme, warranting further investigation into its anti-inflammatory capabilities .

Table 3: Binding Affinity Scores in Docking Studies

CompoundBinding Affinity (kcal/mol)
N-(4-methoxyphenyl)-2-[(5-methyl-thiadiazol)]-9.5
Standard Inhibitor (e.g., Zileuton)-8.0

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the phenyl ring, thiadiazole core, or the sulfanyl-linked acetamide chain. Key comparisons are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R1, R2) Yield (%) Melting Point (°C) Key Biological Activity Reference
N-(4-Methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide (Target) R1 = 4-OCH3, R2 = CH3 N/A N/A Anticonvulsant (inferred)
N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]acetamide R1 = 4-OCH3, R2 = benzothiazole N/A N/A 100% anticonvulsant activity
2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylbenzyl)-N-(4-sulfamoylphenyl)acetamide (4m) R1 = 4-CH3, R2 = sulfamoylphenyl 79 178–180 Enzyme inhibition (HRMS confirmed)
N-(4-Fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide R1 = 4-F, R2 = CH3 N/A N/A Antimicrobial (inferred)
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide R1 = 2-NO2, R2 = CH3 N/A N/A Anti-exudative activity
CDD-934506 (2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide) R1 = 4-NO2, R2 = oxadiazole N/A N/A Mycobacterium tuberculosis inhibition
Key Observations:
  • Substituent Impact : The 4-methoxyphenyl group in the target compound likely enhances blood-brain barrier permeability, making it suitable for central nervous system (CNS)-targeted applications (e.g., anticonvulsant activity) . In contrast, nitro or sulfamoyl groups (e.g., CDD-934506, 4m) improve solubility and enzyme-binding affinity .
  • Yield and Stability : Compounds with benzyl or methylthio substituents (e.g., 4m) exhibit higher synthetic yields (~79–88%) and thermal stability (melting points >170°C) compared to nitro-substituted analogs .
Anticonvulsant Activity

The target compound shares structural similarities with N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]acetamide, which demonstrated 100% effectiveness in the maximal electroshock (MES) model, surpassing phenytoin . The 4-methoxyphenyl group likely facilitates hydrophobic interactions with neuronal sodium channels, a mechanism proposed for thiadiazole derivatives .

Anti-Inflammatory and Antimicrobial Potential
  • Inflammation : Thiadiazole-acetamide hybrids (e.g., pyrazolone-thiadiazole derivatives) inhibit 5-lipoxygenase (5-LOX), a key enzyme in leukotriene synthesis, via direct binding to the catalytic site .
  • Antimicrobial Activity : Fluorophenyl analogs (e.g., N-(4-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide) show enhanced activity against Gram-negative bacteria due to increased electronegativity and membrane penetration .

Biological Activity

N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the available data on its biological activity, including case studies and research findings.

The compound can be described by the following chemical properties:

PropertyValue
Chemical Formula C15H20N2O2S
Molecular Weight 280.40 g/mol
IUPAC Name This compound
Appearance White powder

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. The 2-amino-1,3,4-thiadiazole moiety has been linked to various biological effects:

  • Antibacterial Activity : Compounds containing the thiadiazole ring have shown promising antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa . For instance, some derivatives demonstrated minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin and fluconazole.
  • Antifungal Activity : The compound also exhibits antifungal properties against strains such as Aspergillus niger and Aspergillus fumigatus, suggesting a broad spectrum of activity .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Cytotoxicity Studies : In vitro assays have shown that derivatives with the thiadiazole moiety can inhibit cancer cell proliferation effectively. For example, compounds related to this structure demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and lung carcinoma (A549) cell lines .
  • Mechanism of Action : Studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and by disrupting cell cycle progression . The structure–activity relationship (SAR) indicates that substituents on the thiadiazole ring significantly influence cytotoxicity.

Case Studies

Several case studies highlight the biological efficacy of compounds related to this compound:

  • Study on Anticancer Effects : A study evaluated a series of thiadiazole derivatives for their anticancer properties against various human cancer cell lines. The results indicated that specific substitutions enhanced anticancer activity significantly compared to standard treatments like doxorubicin .
  • Antimicrobial Efficacy : Another study focused on the antibacterial effects of novel acetamide derivatives. It was found that these compounds exhibited superior antibiofilm activity compared to cefadroxil, indicating their potential as effective antimicrobial agents .

Q & A

Basic: What are the optimal synthetic routes for N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide?

Methodological Answer:
The synthesis typically involves three key steps:

Thiadiazole ring formation via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃).

Thioether linkage by reacting the thiadiazole intermediate with 2-chloro-N-(4-methoxyphenyl)acetamide in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 60–80°C for 6–8 hours .

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
Critical Parameters:

  • Temperature control (±2°C) during cyclization to avoid side products.
  • Use of molecular sieves to maintain anhydrous conditions during thioether formation .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm methoxyphenyl (δ 3.8 ppm for OCH₃) and thiadiazole (δ 7.2–7.5 ppm for aromatic protons) groups. Thioether (–S–) linkages show characteristic splitting patterns .
  • Mass Spectrometry (HRMS): Expected molecular ion [M+H]⁺ at m/z 337.08 (C₁₃H₁₃N₃O₂S₂).
  • IR Spectroscopy: Peaks at 1650–1680 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (C–S stretch) .

Basic: What preliminary biological screening assays are recommended?

Methodological Answer:

  • Antimicrobial Activity: Broth microdilution (MIC determination) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) per CLSI guidelines .
  • Cytotoxicity: MTT assay on HEK-293 (normal) and MCF-7 (cancer) cell lines at 10–100 µM concentrations .
  • Enzyme Inhibition: COX-2 or α-glucosidase inhibition assays with IC₅₀ calculations using fluorometric kits .

Advanced: How can X-ray crystallography resolve contradictions in reported bond angles?

Methodological Answer:

  • Data Collection: Use SHELX-2018 for data reduction. A 0.1 mm crystal (grown in ethanol) provides sufficient diffraction (resolution ≤ 0.8 Å).
  • Refinement: Anisotropic displacement parameters for non-H atoms. Hydrogen atoms placed via riding model (AFIX 43).
  • Validation: Check for outliers in C–S–C bond angles (expected 98–102°) and planarity of the thiadiazole ring (r.m.s. deviation < 0.02 Å) .

Advanced: How do substituents on the thiadiazole ring affect bioactivity?

Structure-Activity Relationship (SAR) Table:

Substituent Biological Activity Key Finding
5-Methyl (target)Antimicrobial MIC: 8 µg/mL (Gram+)Enhanced lipophilicity improves membrane penetration
5-Amino (analog)Cytotoxicity IC₅₀: 12 µM (MCF-7)–NH₂ group increases H-bonding to kinase targets
5-Bromo (analog)COX-2 inhibition: 78% at 50 µMBulky substituents reduce enzyme active-site fit

Methodology: Docking studies (AutoDock Vina) with PDB 1PXX (COX-2) to compare binding poses .

Advanced: How to address low aqueous solubility for in vivo studies?

Methodological Answer:

  • Co-solvent Systems: 10% DMSO + 5% PEG-400 in saline (pH 7.4) increases solubility to 1.2 mg/mL .
  • Cyclodextrin Complexation: Prepare β-cyclodextrin inclusion complex (1:2 molar ratio) via freeze-drying. Confirmed via phase solubility diagrams .

Advanced: What mechanistic insights exist for its antiproliferative activity?

Methodological Answer:

  • Apoptosis Assays: Flow cytometry (Annexin V/PI staining) shows 40% apoptosis in HeLa cells at 25 µM.
  • Western Blotting: Downregulation of Bcl-2 and upregulation of Bax (1.8-fold) confirm mitochondrial pathway activation .
  • ROS Detection: DCFH-DA assay indicates 2.5-fold ROS increase, suggesting oxidative stress contribution .

Advanced: How to resolve regioselectivity issues during thiadiazole synthesis?

Methodological Answer:

  • Kinetic vs. Thermodynamic Control: At 0°C, the 5-methylthiadiazole isomer dominates (95% yield). At 80°C, equilibration favors 2-methyl isomer (60% yield).
  • DFT Calculations: B3LYP/6-31G* level predicts ΔG between isomers (2.3 kcal/mol favoring 5-methyl) .

Advanced: What stability challenges arise under physiological conditions?

Methodological Answer:

  • Hydrolysis Studies: LC-MS monitoring in PBS (pH 7.4, 37°C) shows 15% degradation over 24 hours (amide bond cleavage).
  • Mitigation: Lyophilized storage at –20°C in amber vials extends stability >6 months .

Advanced: How to validate computational docking predictions experimentally?

Methodological Answer:

  • Site-Directed Mutagenesis: Replace Ser530 (COX-2 active site) with Ala; observe 80% loss of inhibition .
  • SPR Analysis: KD = 12 nM (Biacore T200) confirms strong binding to purified enzyme .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.